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Compound of Interest

Compound Name: 2-Methyl-4-oxopentanal

Cat. No.: B14717559 Get Quote

This guide provides a detailed spectroscopic comparison of the keto and enol tautomers of 2-
Methyl-4-oxopentanal. Aimed at researchers, scientists, and professionals in drug

development, this document summarizes key spectroscopic data, outlines experimental

protocols for isomer analysis, and visualizes the analytical workflow. Due to the limited

availability of direct experimental spectra for 2-Methyl-4-oxopentanal and its enol form, this

guide presents a predicted dataset based on established spectroscopic principles and data

from analogous compounds.

Isomeric Forms of 2-Methyl-4-oxopentanal
2-Methyl-4-oxopentanal exists in equilibrium between its keto form and its enol tautomer, 4-

hydroxy-2-methylpent-3-enal. The keto form contains an aldehyde and a ketone functional

group, while the enol form possesses a hydroxyl group and an aldehyde. The equilibrium

between these two forms can be influenced by factors such as solvent polarity and

temperature.

Comparative Spectroscopic Data
The following table summarizes the predicted quantitative spectroscopic data for the keto and

enol isomers of 2-Methyl-4-oxopentanal. This data is essential for the identification and

characterization of each tautomer in a sample mixture.
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Spectroscopic Technique
Keto Isomer (2-Methyl-4-
oxopentanal)

Enol Isomer (4-hydroxy-2-
methylpent-3-enal)

¹H NMR

δ ~9.6 ppm (s, 1H, -CHO) δ

~2.7 ppm (m, 1H, -CH(CH₃)-) δ

~2.5 ppm (d, 2H, -CH₂-) δ ~2.2

ppm (s, 3H, -C(O)CH₃) δ ~1.1

ppm (d, 3H, -CH(CH₃)-)

δ ~9.4 ppm (s, 1H, -CHO) δ

~5.5 ppm (d, 1H, =CH-) δ ~4.5

ppm (br s, 1H, -OH) δ ~2.4

ppm (m, 1H, -CH(CH₃)-) δ ~1.8

ppm (s, 3H, =C(OH)CH₃) δ

~1.0 ppm (d, 3H, -CH(CH₃)-)

¹³C NMR

δ ~208 ppm (C=O, ketone) δ

~202 ppm (C=O, aldehyde) δ

~51 ppm (-CH₂-) δ ~45 ppm (-

CH(CH₃)-) δ ~30 ppm (-

C(O)CH₃) δ ~15 ppm (-

CH(CH₃)-)

δ ~200 ppm (C=O, aldehyde) δ

~155 ppm (=C(OH)-) δ ~100

ppm (=CH-) δ ~40 ppm (-

CH(CH₃)-) δ ~20 ppm

(=C(OH)CH₃) δ ~18 ppm (-

CH(CH₃)-)

IR Spectroscopy

~2970 cm⁻¹ (C-H stretch, alkyl)

~2820, 2720 cm⁻¹ (C-H

stretch, aldehyde) ~1725 cm⁻¹

(C=O stretch, aldehyde) ~1715

cm⁻¹ (C=O stretch, ketone)

~3400 cm⁻¹ (O-H stretch,

broad) ~2960 cm⁻¹ (C-H

stretch, alkyl) ~2810, 2710

cm⁻¹ (C-H stretch, aldehyde)

~1680 cm⁻¹ (C=O stretch,

aldehyde, conjugated) ~1640

cm⁻¹ (C=C stretch)

Mass Spectrometry

Molecular Ion (M⁺): m/z = 114

Major Fragments: m/z = 99,

71, 57, 43

Molecular Ion (M⁺): m/z = 114

Major Fragments: m/z = 99,

96, 81, 69

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are generalized for the analysis of keto-enol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the keto and enol tautomers in a sample.

Instrumentation: 400 MHz or higher field NMR spectrometer.
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Sample Preparation:

Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration.

Data Acquisition:

Acquire a ¹H NMR spectrum to identify the characteristic proton signals for each tautomer.

Acquire a ¹³C NMR spectrum to observe the distinct chemical shifts of the carbonyl and

enolic carbons.

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to confirm

proton-proton and proton-carbon correlations, respectively.

Data Analysis:

Integrate the signals corresponding to unique protons of the keto and enol forms in the ¹H

NMR spectrum.

The relative ratio of the tautomers can be calculated from the ratio of the integrated areas of

their respective signals.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of the keto and enol forms.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample

with KBr powder and pressing it into a disc.
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Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) to obtain

a solution spectrum.

Data Acquisition:

Record the IR spectrum over a range of 4000-400 cm⁻¹.

A background spectrum of the solvent or air should be recorded and subtracted from the

sample spectrum.

Data Analysis:

Identify the characteristic absorption bands for the C=O (keto and aldehyde), O-H (enol), and

C=C (enol) stretching vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a standalone mass

spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

For GC-MS analysis, dilute the sample in a volatile solvent (e.g., dichloromethane, hexane).

For direct infusion, dissolve the sample in a suitable solvent and introduce it into the ion

source.

Data Acquisition:

Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and

fragment ions.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound (114 g/mol

for C₆H₁₀O₂).[1][2]
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Analyze the fragmentation pattern to deduce the structure of the parent molecule. Common

fragmentations for aldehydes and ketones include α-cleavage and McLafferty

rearrangement.[3]

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of the

keto-enol tautomers of 2-Methyl-4-oxopentanal.

Workflow for Spectroscopic Comparison of 2-Methyl-4-oxopentanal Isomers
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Caption: A general workflow for the spectroscopic analysis and comparison of tautomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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